molecular formula C20H15FN2O2S B4765494 N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide

N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide

Cat. No. B4765494
M. Wt: 366.4 g/mol
InChI Key: RPGKYFDYMFQLKC-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, also known as ABT-737, is a small molecule inhibitor that has shown promising results in cancer research. It was developed by Abbott Laboratories and is currently being studied as a potential treatment for various types of cancer.

Mechanism of Action

The mechanism of action of N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide involves the inhibition of Bcl-2 family proteins, which are involved in the regulation of apoptosis. This compound binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, thereby inducing apoptosis in cancer cells that overexpress these proteins. This compound does not bind to Mcl-1, which is another Bcl-2 family protein that is often overexpressed in cancer cells. Therefore, this compound is not effective in treating cancers that overexpress Mcl-1.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, Bcl-xL, and Bcl-w. This leads to the activation of caspases, which are enzymes that cleave cellular proteins and ultimately lead to cell death. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and cisplatin. This suggests that this compound may be effective in combination with other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is that it specifically targets cancer cells that overexpress Bcl-2, Bcl-xL, and Bcl-w, thereby minimizing toxicity to normal cells. However, this compound is not effective in treating cancers that overexpress Mcl-1. Another limitation of this compound is that it has poor solubility and bioavailability, which makes it difficult to administer in vivo. Several analogs of this compound have been developed to address these issues, including ABT-263 (navitoclax) and ABT-199 (venetoclax).

Future Directions

There are several future directions for N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide research. One direction is to evaluate its efficacy in combination with other chemotherapeutic agents. Another direction is to develop analogs of this compound that have improved solubility and bioavailability. Additionally, there is a need to identify biomarkers that can predict which cancers will respond to this compound treatment. Finally, there is a need to develop strategies to overcome resistance to this compound, which has been observed in some cancers.

Scientific Research Applications

N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been extensively studied in cancer research due to its ability to target B-cell lymphoma 2 (Bcl-2) family proteins, which are involved in the regulation of apoptosis. This compound binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, thereby inducing apoptosis in cancer cells that overexpress these proteins. This compound has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

N-[(E)-3-(4-fluoroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c21-15-8-10-16(11-9-15)22-20(25)18(13-17-7-4-12-26-17)23-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,25)(H,23,24)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGKYFDYMFQLKC-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.